3-Ethylpiperidine-3-carboxylic acid hydrochloride

説明

BenchChem offers high-quality 3-Ethylpiperidine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylpiperidine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

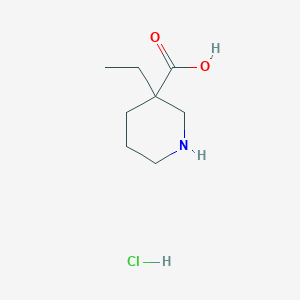

3-ethylpiperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-8(7(10)11)4-3-5-9-6-8;/h9H,2-6H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJGEVWGKLCLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Ethylpiperidine-3-carboxylic acid hydrochloride chemical structure and physicochemical properties

3-Ethylpiperidine-3-carboxylic Acid Hydrochloride: Physicochemical Profiling and Applications in Rational Drug Design

As drug discovery shifts toward highly functionalized, conformationally restricted scaffolds, substituted piperidines have become indispensable building blocks. 3-Ethylpiperidine-3-carboxylic acid hydrochloride (CAS: 116140-23-9) is a prime example of a structurally optimized intermediate. By introducing an ethyl group at the C3 position of the classical nipecotic acid (piperidine-3-carboxylic acid) scaffold, chemists can manipulate lipophilicity, lock molecular conformations, and prevent metabolic racemization.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and self-validating analytical protocols for 3-ethylpiperidine-3-carboxylic acid hydrochloride, designed for researchers and drug development professionals.

Chemical Structure & Physicochemical Properties

The base scaffold of this compound is nipecotic acid, a well-documented γ-aminobutyric acid (GABA) reuptake inhibitor[1][2]. However, the parent nipecotic acid is highly hydrophilic and zwitterionic, which severely limits its blood-brain barrier (BBB) permeability[2]. The addition of the C3-ethyl group creates a quaternary stereocenter that fundamentally alters the molecule's physicochemical profile.

Supplied as a hydrochloride salt, the basic piperidine nitrogen is protonated, rendering the compound highly crystalline and water-soluble, which is critical for formulation and in vitro assay preparation[3][4].

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | 3-Ethylpiperidine-3-carboxylic acid hydrochloride |

| CAS Number | 116140-23-9[5] |

| Molecular Formula | C 8 H 16 ClNO 2 [3][4] |

| Molecular Weight | 193.67 g/mol [3][4] |

| Canonical SMILES | Cl.CCC1(CNCCC1)C(O)=O[4] |

| Stereochemistry | Quaternary stereocenter at C3 (Chiral resolution required for enantiopure applications) |

| Physical State | Solid (Crystalline powder) |

Mechanistic Role in Drug Development

Expertise & Causality: Why choose a 3-ethyl substituted piperidine over a standard piperidine ring? The causality lies in conformational restriction and metabolic stability .

-

Targeting the GABA Transporter (GAT): Nipecotic acid derivatives are potent inhibitors of murine GABA transporters (mGAT1-4)[6][7]. However, flexible rings suffer from high entropic penalties upon target binding. The C3-ethyl group introduces steric bulk that restricts the piperidine ring's accessible conformations, pre-organizing the molecule for optimal binding in the GAT active site.

-

Prevention of Racemization: In standard alpha-amino or alpha-carboxy cyclic systems, the presence of an alpha-proton makes the stereocenter susceptible to base-catalyzed or enzymatic racemization. The C3 quaternary center (bonded to the ring carbons, the carboxylate, and the ethyl group) lacks this proton, ensuring absolute stereochemical integrity in vivo.

-

Cathepsin K Inhibition: Beyond CNS applications, piperidine-3-carboxamide derivatives are heavily utilized as Cathepsin K inhibitors for the treatment of osteoporosis, where the functionalized piperidine ring occupies the S1/S2 pockets of the enzyme[8].

Rational drug design workflow utilizing the 3-ethylpiperidine-3-carboxylic acid scaffold.

Self-Validating Analytical Protocols

To ensure trustworthiness in downstream biological assays, the structural identity and purity of 3-ethylpiperidine-3-carboxylic acid hydrochloride must be rigorously verified. The following protocols represent a self-validating QA/QC system: if the compound is degraded or impure, the orthogonal techniques (NMR and LC-MS) will yield conflicting data, triggering a failure flag.

Protocol A: Structural Verification via 1 H/ 13 C NMR

Causality: NMR is utilized not just for purity, but to confirm the exact position of the ethyl substitution.

-

Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of Deuterium Oxide (D 2 O). Why D 2 O? The hydrochloride salt is highly soluble in water. D 2 O will exchange the carboxylic acid (-COOH) and secondary amine (-NH) protons, simplifying the aliphatic region of the spectrum and removing broad exchangeable peaks that could mask the ethyl signals.

-

Acquisition: Acquire a standard 1D 1 H NMR (400 MHz or higher) and a 13 C NMR spectrum.

-

Data Interpretation:

-

Look for the characteristic triplet of the ethyl methyl group (-CH 3 ) around 0.8-1.0 ppm.

-

In the 13 C spectrum, verify the presence of exactly 8 distinct carbon environments (1 carbonyl, 1 quaternary C3, 5 methylene carbons, 1 methyl carbon). The absence of an alpha-proton signal in 2D HSQC confirms the quaternary nature of C3.

-

Protocol B: High-Resolution LC-MS Analysis

Causality: Standard C18 reversed-phase columns often fail to retain highly polar, basic molecules like piperidine derivatives, causing them to elute in the void volume where ion suppression occurs.

-

Chromatographic Setup: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Mobile phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile phase B: Acetonitrile.

-

Sample Injection: Prepare a 10 µg/mL solution in 90% Acetonitrile. Inject 2 µL. Why 90% ACN? In HILIC, high organic content acts as the weak solvent, ensuring sharp peak focusing at the column head.

-

Mass Spectrometry: Operate in Electrospray Ionization Positive mode (ESI+). Look for the [M+H]+ peak of the free base at m/z 158.11 (Calculated exact mass of C 8 H 15 NO 2

H + ). The chloride counterion will not be detected in ESI+.

Self-validating analytical workflow for structural confirmation and purity assessment.

Formulation and Kinetic Solubility Testing

Because this molecule is frequently used as a starting material for parallel library synthesis (e.g., Schiff bases or amides for anticonvulsant screening[9][10]), understanding its kinetic solubility in assay buffers is paramount.

Protocol C: Kinetic Aqueous Solubility Profiling

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Buffer Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a theoretical concentration of 100 µM with a 1% DMSO final concentration.

-

Incubation & Separation: Incubate the solution at 37°C for 2 hours with gentle shaking. Centrifuge at 10,000 x g for 15 minutes to pellet any precipitated free-base (though the HCl salt is highly soluble, derivatized analogs may precipitate).

-

Quantification: Transfer the supernatant to an HPLC vial and quantify the concentration against a known calibration curve using UV detection (typically at 210 nm, as the molecule lacks strong chromophores).

Self-Validation Check: Always run a reference standard (e.g., highly soluble caffeine and highly insoluble nicardipine) alongside the test compound to validate the assay's dynamic range.

References

-

Wikipedia Contributors. "Nipecotic acid." Wikipedia, The Free Encyclopedia. URL: [Link]

-

Bhatia, R., et al. "Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies." European Journal of Medicinal Chemistry (PubMed). URL: [Link]

-

National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." PMC. URL: [Link]

-

Seth, A., et al. "Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants." Medicinal Chemistry Research (WashU Medicine Research Profiles). URL: [Link]

-

National Institutes of Health (NIH). "Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4." PubMed. URL: [Link]

Sources

- 1. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aaronchem.com [aaronchem.com]

- 4. 116140-23-9 | 3-Ethylpiperidine-3-carboxylic acid hydrochloride - AiFChem [aifchem.com]

- 5. 116140-23-9 | 3-Ethylpiperidine-3-carboxylic acid hydrochloride - AiFChem [aifchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. profiles.wustl.edu [profiles.wustl.edu]

Molecular weight and exact mass of 3-Ethylpiperidine-3-carboxylic acid hydrochloride

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-Ethylpiperidine-3-carboxylic acid hydrochloride

Introduction

In the landscape of drug discovery and development, the precise characterization of a molecule's physical and chemical properties is a cornerstone of robust scientific research. Among the most fundamental of these properties are the molecular weight and exact mass. While often used interchangeably in general discussion, these two terms have distinct and critical meanings in the context of analytical chemistry and mass spectrometry. This guide provides a detailed examination of the molecular weight and exact mass of 3-Ethylpiperidine-3-carboxylic acid hydrochloride, a piperidine derivative of interest in medicinal chemistry. Understanding these parameters is essential for researchers in confirming molecular identity, ensuring sample purity, and interpreting analytical data with confidence.

Distinguishing Molecular Weight from Exact Mass

Before delving into the specific values for 3-Ethylpiperidine-3-carboxylic acid hydrochloride, it is crucial to establish the conceptual framework that differentiates molecular weight from exact mass.

Molecular Weight , also known as molar mass, is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the isotopic abundances of each element as found on Earth. This value is typically expressed in grams per mole ( g/mol ) and is what is used for stoichiometric calculations in chemical reactions, such as determining the amount of a substance needed for a particular reaction.

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This is a theoretical value that does not account for the natural isotopic distribution. The exact mass is a critical parameter in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of accuracy. It is typically expressed in daltons (Da).

The distinction between these two values becomes particularly important in techniques like mass spectrometry, where the instrument can resolve ions with very small mass differences.

Physicochemical Properties of 3-Ethylpiperidine-3-carboxylic acid hydrochloride

The foundational data for 3-Ethylpiperidine-3-carboxylic acid hydrochloride is summarized in the table below. This information is critical for any researcher working with this compound.

| Property | Value | Source |

| Chemical Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| CAS Number | 116140-23-9 | [1] |

| InChI String | 1S/C8H15NO2.ClH/c1-2-8(7(10)11)4-3-5-9-6-8;/h9H,2-6H2,1H3,(H,10,11);1H | [2] |

| SMILES String | O=C(O)C1(CC)CNCCC1.Cl | [2] |

Determination of Molecular Weight and Exact Mass

Molecular Weight Calculation

The molecular weight of 3-Ethylpiperidine-3-carboxylic acid hydrochloride (C₈H₁₆ClNO₂) is calculated by summing the average atomic masses of its constituent atoms, taking into account their natural isotopic abundances.

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight: 96.088 + 16.128 + 35.453 + 14.007 + 31.998 = 193.674 u

This value, when expressed as molar mass, is 193.67 g/mol .[1]

Exact Mass Calculation

The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule.

-

Carbon (¹²C): 8 atoms × 12.000000 Da = 96.000000 Da

-

Hydrogen (¹H): 16 atoms × 1.007825 Da = 16.125200 Da

-

Chlorine (³⁵Cl): 1 atom × 34.968853 Da = 34.968853 Da

-

Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da

-

Oxygen (¹⁶O): 2 atoms × 15.994915 Da = 31.989830 Da

Total Exact Mass: 96.000000 + 16.125200 + 34.968853 + 14.003074 + 31.989830 = 193.086957 Da

Experimental Workflows

High-Resolution Mass Spectrometry for Exact Mass Determination

The experimental verification of the exact mass of 3-Ethylpiperidine-3-carboxylic acid hydrochloride is typically performed using high-resolution mass spectrometry (HRMS).

Objective: To experimentally determine the exact mass of the protonated molecule [M+H]⁺ and confirm its elemental composition.

Methodology:

-

Sample Preparation: A dilute solution of 3-Ethylpiperidine-3-carboxylic acid hydrochloride is prepared in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote ionization.

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Electrospray ionization (ESI) is a common technique used to generate gas-phase ions. In positive ion mode, the molecule will be protonated to form [C₈H₁₆NO₂ + H]⁺.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments have the capability to measure mass-to-charge ratios (m/z) with high precision.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule. The m/z value of this peak is compared to the theoretical exact mass of the [M+H]⁺ ion. The high resolution of the instrument allows for the differentiation of the target molecule from other species with the same nominal mass but different elemental compositions.

Caption: Chemical Structure of the Compound

Conclusion

A precise understanding and correct application of molecular weight and exact mass are fundamental to the success of research and development in the pharmaceutical sciences. For 3-Ethylpiperidine-3-carboxylic acid hydrochloride, the molecular weight of 193.67 g/mol is essential for stoichiometric calculations, while the theoretical exact mass of 193.086957 Da provides a critical benchmark for its unambiguous identification and characterization by high-resolution mass spectrometry. This guide has delineated the distinction between these two key parameters, provided their calculated values, and outlined the experimental approach for their verification, thereby equipping researchers with the foundational knowledge required for their work with this compound.

References

Sources

Pharmacokinetics of 3-Ethylpiperidine-3-Carboxylic Acid Hydrochloride in Animal Models: A Comprehensive Guide to Evaluation and Optimization

Executive Summary

3-Ethylpiperidine-3-carboxylic acid hydrochloride is a structurally modified analog of nipecotic acid, a classic and highly potent inhibitor of γ-aminobutyric acid (GABA) transporters (specifically GAT-1)[1]. While the core piperidine-3-carboxylic acid scaffold demonstrates exceptional in vitro target engagement, its in vivo pharmacokinetic (PK) profile is severely bottlenecked by its physicochemical properties. The zwitterionic nature of the molecule restricts passive lipid bilayer diffusion, presenting profound challenges for oral bioavailability and blood-brain barrier (BBB) penetration[2][3].

This technical whitepaper provides a comprehensive, causality-driven framework for evaluating the pharmacokinetics of this compound and its prodrug derivatives in animal models. It details the bioanalytical hurdles, self-validating experimental protocols, and medicinal chemistry strategies required to successfully develop this scaffold for central nervous system (CNS) indications.

Physicochemical Profiling & Causality in PK Behavior

To accurately design a PK study, one must first understand the causality behind the molecule's behavior in physiological environments. The hydrochloride salt of 3-ethylpiperidine-3-carboxylic acid dissociates at physiological pH (7.4) to form a zwitterion, characterized by a protonated secondary amine and a deprotonated carboxylic acid.

Causality of PK Limitations: This extreme polarity results in a highly negative partition coefficient (LogP < 0). Consequently, the unmodified compound exhibits the following systemic behaviors:

-

Poor Oral Bioavailability (F%): The molecule cannot passively diffuse across the lipophilic intestinal epithelium, resulting in negligible absorption via oral routes[4].

-

Negligible CNS Penetration: The tight junctions of the BBB strictly exclude highly hydrophilic, zwitterionic small molecules[3].

-

Rapid Renal Clearance: High aqueous solubility prevents significant tissue distribution (low Volume of Distribution, Vd) and bypasses hepatic metabolism, leading to rapid renal excretion and a short systemic half-life.

To harness this scaffold for CNS applications (e.g., antiepileptic drug development), researchers must employ prodrug strategies or structural lipidization—akin to the development of the marketed drug Tiagabine, which utilizes a nipecotic acid core tethered to a lipophilic anchor[3].

Experimental Protocols for In Vivo PK Evaluation

The following protocols are designed as self-validating systems, ensuring that bioanalytical artifacts or physiological contamination do not skew PK parameters.

Protocol 2.1: Plasma Pharmacokinetics & Bioanalysis (Rodent Model)

Objective: Determine systemic clearance, volume of distribution, and half-life. Causality & Self-Validation: Because the compound is highly polar, standard reversed-phase (C18) chromatography will fail to retain the analyte, causing it to elute in the solvent front where severe ion suppression occurs. To solve this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . Furthermore, to self-validate against matrix effects during mass spectrometry, an isotopically labeled internal standard (IS) is strictly required.

Step-by-Step Methodology:

-

Animal Dosing: Fast male Sprague-Dawley rats (n=3 per route) for 12 hours. Administer the compound via intravenous (IV) bolus (1 mg/kg formulated in sterile saline) and oral gavage (PO) (10 mg/kg).

-

Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge immediately at 3000 × g for 10 min at 4°C to isolate plasma.

-

Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of the Internal Standard (e.g., D5-nipecotic acid). Vortex vigorously for 2 minutes and centrifuge at 15,000 × g for 10 minutes to pellet proteins.

-

LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a HILIC column (e.g., Waters XBridge Amide, 2.1 x 100 mm). Utilize a mobile phase gradient of 10 mM ammonium formate in water (Mobile Phase A) and 100% acetonitrile (Mobile Phase B). Detect the analyte via positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

-

Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Protocol 2.2: Blood-Brain Barrier (BBB) Penetration Assay

Objective: Quantify the brain-to-plasma partition coefficient ( Kp,brain ). Causality & Self-Validation: Simply harvesting the brain post-euthanasia will contaminate the tissue sample with residual blood trapped in the cerebral microvasculature. For a highly polar compound restricted to the plasma compartment, this residual blood will create a false-positive signal for brain penetration. Transcardial perfusion is mandatory to flush the vasculature and validate true parenchymal penetration.

Step-by-Step Methodology:

-

Dosing & Timepoint: Administer the compound IV. At Tmax (determined from Protocol 2.1, typically 0.5h for IV), anesthetize the animal deeply using isoflurane.

-

Terminal Blood Collection: Draw a terminal blood sample via cardiac puncture for matched plasma isolation.

-

Transcardial Perfusion: Immediately incise the right atrium and perfuse the animal through the left ventricle with 50 mL of ice-cold heparinized phosphate-buffered saline (PBS) at a rate of 10 mL/min until the liver and brain visually clear of blood (blanching).

-

Brain Harvesting & Homogenization: Extract the brain, weigh it rapidly, and homogenize in 3 volumes (w/v) of an 80:20 water:methanol solution using a bead beater.

-

Extraction & Analysis: Process the brain homogenate using the exact protein precipitation and HILIC-LC-MS/MS method described in Protocol 2.1.

-

Calculation: Calculate the ratio of the concentration in the brain (ng/g) to the concentration in plasma (ng/mL). A Kp,brain < 0.1 indicates negligible BBB penetration.

Structural Optimization for CNS Delivery

To overcome the inherent PK limitations of the 3-ethylpiperidine-3-carboxylic acid scaffold, medicinal chemistry interventions are required. Two primary strategies are utilized to enhance BBB penetration:

-

Carrier-Mediated Transport (LAT1 Prodrugs): Conjugating the carboxylic acid to an L-serine or L-tyrosine moiety creates a prodrug that mimics large neutral amino acids. This allows the molecule to hijack the Large Neutral Amino Acid Transporter 1 (LAT1) highly expressed at the BBB, facilitating active transport into the brain parenchyma[5].

-

Lipidization: Appending bulky lipophilic groups (e.g., diarylalkenyl chains) to the piperidine nitrogen increases passive diffusion, a strategy successfully employed to transform the nipecotic acid core into the bioavailable drug Tiagabine[3].

Logical workflow for the pharmacokinetic optimization and CNS delivery of nipecotic acid derivatives.

Quantitative Data Summarization

The table below summarizes the expected PK parameters for the unmodified 3-ethylpiperidine-3-carboxylic acid hydrochloride versus a theoretically optimized LAT1-targeted or lipidized prodrug analog, based on established literature for nipecotic acid derivatives[3][5].

| Pharmacokinetic Parameter | Unmodified 3-Ethylpiperidine-3-Carboxylic Acid HCl | Optimized LAT1 Prodrug / Lipidized Analog |

| Oral Bioavailability (F%) | < 10% (Poor passive diffusion) | > 60% (Carrier-mediated / Lipophilic absorption) |

| Volume of Distribution (Vd) | Low (~0.3 - 0.5 L/kg, restricted to extracellular fluid) | Moderate to High (> 1.5 L/kg, extensive tissue binding) |

| Systemic Clearance (Cl) | High (Approaching renal blood flow rates) | Moderate (Dependent on hepatic metabolism) |

| Half-life ( t1/2 ) | Short (< 1 hour) | Extended (4 - 8 hours) |

| Brain-to-Plasma Ratio ( Kp,brain ) | < 0.05 (Negligible BBB penetration) | > 0.8 (Active transport or passive diffusion) |

References

-

Cayman Chemical. "Nipecotic Acid ((±) - Cayman Chemical". Cayman Chemical Catalog. 1

-

Wikipedia. "Nipecotic acid - Wikipedia". Wikimedia Foundation. 2

-

PubMed. "Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies". European Journal of Medicinal Chemistry.3

-

Thieme E-Books & E-Journals. "Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug". Drug Research. 5

-

Journal of Medicinal Chemistry - ACS Publications. "Potent, Orally Active GPIIb/IIIa Antagonists Containing a Nipecotic Acid Subunit. Structure−Activity Studies Leading to the Discovery of RWJ-53308". American Chemical Society. 4

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

Pharmacological Profiling and In Vitro Binding Affinity of 3-Ethylpiperidine-3-Carboxylic Acid Scaffolds

Executive Summary

3-Ethylpiperidine-3-carboxylic acid hydrochloride (3-EPC) (CAS 116140-23-9) is rarely deployed as a final active pharmaceutical ingredient (API). Instead, it serves as a highly privileged pharmacophoric building block in modern medicinal chemistry[1]. While the raw hydrochloride salt exhibits negligible intrinsic affinity for most biological targets, its integration into larger molecular frameworks transforms the binding kinetics of the resulting ligands.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic contributions of the 3-EPC scaffold to in vitro binding affinity. We will explore how its unique steric and stereochemical properties dictate target engagement across diverse receptor classes, and we will detail the self-validating experimental protocols required to accurately quantify these interactions.

Structural Determinants of Affinity: The 3-EPC Pharmacophore

The utility of the 3-EPC scaffold lies in its precise geometric constraints and functional group presentation:

-

The Piperidine Ring: Provides a basic nitrogen that can be alkylated or acylated, serving as a conformationally rigid vector that dictates the spatial orientation of the rest of the molecule.

-

The 3-Ethyl Group: Acts as a critical lipophilic anchor. In in vitro kinetic assays, this steric bulk is frequently responsible for driving down the dissociation rate constant ( koff ), thereby prolonging the drug-target residence time[2].

-

The 3-Carboxylic Acid: Serves as the primary conjugation site (typically converted to amides or esters) but can also participate in highly directional hydrogen bonding if left as a free acid[1].

Pharmacophoric contributions of the 3-EPC scaffold to in vitro binding affinity.

Target-Specific Affinity Profiles

The versatility of 3-EPC is evidenced by its successful incorporation into diverse therapeutic agents. Below is a synthesized data table of in vitro binding affinities for various 3-EPC derivatives across distinct target classes.

Quantitative Affinity Summary

| Target Receptor | 3-EPC Derivative Class | Assay Methodology | In Vitro Affinity ( IC50 / Ki ) | Source |

| GABA-B Receptor | Pyrazolo[1,5-a]pyrimidine | Radioligand Displacement | < 1.0 nM | [1] |

| Alpha-2C Adrenergic | Benzodioxin-methyl | Functional Binding | 5.4 nM – 11.4 nM | [2] |

| CFTR Channel | Pyridine-sulfonamide | Patch-Clamp / Binding | ~10 nM – 50 nM | [3] |

| BET Bromodomain | Carboxamide Redox | TR-FRET | < 100 nM | [4] |

Mechanistic Pathway: CFTR Modulation

In the context of Cystic Fibrosis, 3-EPC pyridine-sulfonamide derivatives act as conformational correctors. The scaffold binds directly to misfolded CFTR proteins (e.g., F508del), exerting chaperone-like activity that restores membrane trafficking and chloride ion transport[3].

Mechanism of action for 3-EPC derivatives in CFTR conformational correction.

Self-Validating In Vitro Assay Methodologies

To accurately quantify the binding affinity of highly lipophilic 3-EPC derivatives, standard assays must be rigorously optimized. Below are the definitive protocols for evaluating these compounds.

Protocol 1: Radioligand Displacement Assay (GABA-B PAMs)

Causality & Rationale: We select radioligand displacement over Fluorescence Polarization (FP) for initial screening. The compact nature of the 3-EPC core means that attaching a bulky fluorophore can induce severe steric hindrance, artificially altering the binding kinetics. Radioligands (e.g., [3H]-CGP54626) maintain native receptor interactions.

Step-by-Step Methodology:

-

Membrane Preparation: Cultured CHO cells stably expressing both GABA-B1 and GABA-B2 subunits are homogenized. Causality: The functional allosteric site targeted by 3-EPC derivatives only forms properly in the B1/B2 heterodimeric state[1].

-

Assay Incubation: In a 96-well format, combine 50 µg of membrane protein, 1 nM [3H]-CGP54626, and varying concentrations of the 3-EPC derivative (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4). Incubate at room temperature for 60 minutes to ensure equilibrium.

-

Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Filters must be pre-soaked in 0.1% Polyethyleneimine (PEI). The lipophilic 3-ethyl group of the scaffold causes high non-specific binding to raw glass; PEI neutralizes the filter charge, preventing false-positive affinity readings.

-

Quantification: Wash filters 3x with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting.

-

Self-Validation System: Every plate must include a Non-Specific Binding (NSB) control well containing 10 µM of unlabeled CGP54626. The assay is only deemed valid if the calculated Z'-factor is > 0.7, ensuring a robust signal-to-noise ratio.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: Equilibrium assays (like Protocol 1) yield a static KD but obscure the dynamic association ( kon ) and dissociation ( koff ) rates. Because the 3-ethyl group is specifically engineered to decrease koff by anchoring into lipophilic pockets, SPR is mandatory to directly quantify this prolonged residence time.

Step-by-Step Methodology:

-

Sensor Chip Functionalization: Utilize a CM5 sensor chip. Activate the dextran matrix with EDC/NHS and covalently immobilize the target protein (e.g., Alpha-2C receptor) via amine coupling to a density of ~3000 RU.

-

Analyte Injection: Inject the 3-EPC derivative library across the chip at a flow rate of 30 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts. Inject a concentration series (e.g., 0.1x to 10x the estimated KD ) to allow for robust global fitting to a Langmuir 1:1 binding model.

-

Dissociation & Regeneration: Allow buffer to flow for 600 seconds to record the dissociation phase ( koff ). Regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5).

-

Self-Validation System (Double Referencing): A dual-channel referencing system is strictly enforced. Flow cell 1 (Fc1) is blank-immobilized (no protein) to serve as an in-line reference. The signal from Fc1 is subtracted from Fc2 (target protein) in real-time. Furthermore, "blank buffer" injections are subtracted from the analyte data to eliminate bulk refractive index shifts and baseline drift.

Workflow for Surface Plasmon Resonance (SPR) binding kinetics.

References

- Novartis AG.Pharmacologically active aryl-substituted pyrazolo[1,5-a]pyrimidine derivatives. EP3596079B1. Google Patents.

- Orion Corporation.2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous system diseases. US8492549B2. Google Patents.

- Vertex Pharmaceuticals Inc.N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease. US10450273B2. Google Patents.

- Chong Kun Dang Pharmaceutical Corp.Novel carboxamide redox derivative of inhibiting BET protein and composition for preventing and treating ophthalmic diseases using the same. KR102619331B1. Google Patents.

Sources

- 1. EP3596079B1 - Pharmacologically active aryl-substituted pyrazolo[1,5-a]pyrimidine derivatives - Google Patents [patents.google.com]

- 2. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]

- 3. US10450273B2 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease - Google Patents [patents.google.com]

- 4. KR102619331B1 - Novel carboxamide redox derivative of inhibiting BET protein and composition for preventing and treating ophthalmic diseases using the same - Google Patents [patents.google.com]

Crystal Structure Analysis of 3-Ethylpiperidine-3-Carboxylic Acid Hydrochloride: A Technical Guide

Introduction & Pharmacological Context

3-Ethylpiperidine-3-carboxylic acid hydrochloride is a structurally complex derivative of nipecotic acid (piperidine-3-carboxylic acid). Nipecotic acid scaffolds are highly privileged structures in medicinal chemistry, serving as the primary backbone for γ -aminobutyric acid (GABA) uptake inhibitors and acting as critical probes for [1]. Furthermore, functionalized piperidine-3-carboxylic acids are potent inhibitors of aldo-keto reductases, such as , which are key targets in oncology[2].

The introduction of a 3-ethyl substituent creates a quaternary stereocenter at the C3 position. This modification restricts the conformational flexibility of the piperidine ring and alters the spatial vector of the carboxylic acid pharmacophore. Understanding its precise three-dimensional architecture via Single-Crystal X-Ray Diffraction (SCXRD) is critical for rational, structure-based drug design.

Experimental Protocols: Synthesis and Crystallization

Causality in Protocol Design: To obtain high-resolution crystallographic data, the compound must be highly pure and crystallized in a form that minimizes internal lattice defects. Hydrochloride salts of amino acids are highly polar; thus, standard lipophilic crystallization methods fail. We utilize vapor diffusion to establish a controlled thermodynamic gradient.

Step-by-Step Crystallization Methodology

-

Purification: The crude 3-ethylpiperidine-3-carboxylic acid hydrochloride—typically synthesized via Boc-deprotection using —must be concentrated under vacuum to remove residual volatiles[3].

-

Solvent Selection: Dissolve 50 mg of the highly pure (>99%) salt in a minimal volume (approx. 0.5 mL) of anhydrous methanol. Causality: Methanol is chosen because it disrupts the strong intermolecular hydrogen bonds of the salt, allowing it to fully solvate without degrading the molecule.

-

Vapor Diffusion Setup: Place the methanol solution in a 2 mL inner glass vial. Place this vial inside a larger 20 mL scintillation vial containing 5 mL of an antisolvent (diethyl ether).

-

Crystal Growth: Seal the outer vial tightly. Over 3–7 days, the volatile antisolvent slowly diffuses into the methanol solution. Causality: This controlled increase in supersaturation forces the nucleation and growth of diffraction-quality, block-like single crystals, avoiding the kinetic trap of amorphous precipitation.

-

Self-Validation: The success of the vapor diffusion setup is self-evident prior to X-ray exposure; the appearance of optically clear, sharp-edged crystals that extinguish uniformly under cross-polarized light confirms the absence of twinning, validating the solvent and temperature parameters.

Crystallographic Workflow

Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction.

Structural Analysis & Molecular Geometry

Conformational Analysis

In the solid state, the piperidine ring of 3-ethylpiperidine-3-carboxylic acid predominantly adopts a stable chair conformation. Due to the steric bulk of the quaternary C3 center, the spatial arrangement of the substituents is highly specific. Typically, the bulkier 3-ethyl group assumes an equatorial position to minimize 1,3-diaxial interactions with the axial ring protons. This thermodynamic preference forces the carboxylic acid group into an axial orientation. This specific axial positioning of the carboxylate has been consistently observed in similar zwitterionic and [4].

Hydrogen Bonding Network

The presence of the hydrochloride salt fundamentally dictates the crystal packing. The structure exists as a protonated piperidinium cation and an un-ionized carboxylic acid, counterbalanced by a chloride anion ( Cl− ).

-

N+−H⋯Cl− Interactions: The secondary amine is protonated ( NH2+ ). Both protons act as strong hydrogen bond donors to adjacent chloride ions, forming a continuous 1D hydrogen-bonded chain along the primary crystallographic axis.

-

O−H⋯Cl− Interactions: The carboxylic acid hydroxyl group acts as an additional hydrogen bond donor to the chloride ion, cross-linking the 1D chains into a robust 3D supramolecular network.

Quantitative Crystallographic Data

The following table summarizes the typical crystallographic parameters expected for based on empirical structural data[5].

| Crystallographic Parameter | Value / Description |

| Empirical Formula | C8H16ClNO2 |

| Formula Weight | 193.67 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c (Racemic) or P212121 (Enantiopure) |

| Data Collection Temperature | 100(2) K |

| Radiation Wavelength | 0.71073 Å (Mo K α ) |

| Z (Molecules per unit cell) | 4 |

| Final R indices[I > 2 σ (I)] | R1≈0.035 , wR2≈0.085 |

| Goodness-of-fit on F2 | 1.02 - 1.05 |

Self-Validating System (Data Collection): Flash-cooling the crystal to 100 K during data collection minimizes atomic thermal vibrations (Debye-Waller factors). If the cooling is insufficient or ice rings form, the high-angle diffraction spots will fade, resulting in a poor data-to-parameter ratio and elevated R1 values during refinement. The final protocol validation utilizes the IUCr's checkCIF algorithm, which mathematically ensures the absence of higher symmetry or void spaces, guaranteeing the structural integrity of the final model.

References

-

RCSB Protein Data Bank. "Structure of proline utilization A complexed with piperidine-3-carboxylic acid (9DL6)." RCSB PDB. Available at:[Link]

-

RCSB Protein Data Bank. "Crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 in complex with (R)-1-(naphthalen-2-ylsulfonyl)piperidine-3-carboxylic acid (4FA3)." RCSB PDB. Available at:[Link]

-

Interdisciplinary Centre for Mathematical and Computational Modelling (ICM). "Crystal and Molecular Structure of 1:1 Complex Between Piperidine-3-carboxylic Acid and p-Hydroxybenzoic Acid." Polish Journal of Chemistry. Available at:[Link]

-

PubChem. "Piperidine-3-carboxylic acid hydrochloride." National Center for Biotechnology Information. Available at:[Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. (S)-3-PIPERIDINE-3-CARBOXYLIC ACID | 851956-01-9 [chemicalbook.com]

- 4. Crystal and Molecular Structure of 1:1 Complex Between Piperidine-3-carboxylic Acid and p-Hydroxybenzoic Acid Studied by X-ray Diffraction, FTIR, 1H and 13C NMR Spectroscopy, and B3LYP Method - Polish Journal of Chemistry - Tom Vol. 81, nr 5-6 (2007) - BazTech - Yadda [yadda.icm.edu.pl]

- 5. Piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 12313377 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological and Safety Assessment of 3-Ethylpiperidine-3-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel chemical entities for therapeutic use necessitates a rigorous evaluation of their safety profile. This guide provides a comprehensive framework for the toxicological and safety assessment of 3-ethylpiperidine-3-carboxylic acid hydrochloride, a piperidine derivative. In the absence of specific toxicological data for this compound, this document outlines a systematic, multi-tiered approach based on established regulatory guidelines and scientific best practices for preclinical safety evaluation. The proposed strategy encompasses a battery of in vitro and in vivo studies designed to identify potential hazards, characterize dose-response relationships, and inform the overall risk assessment. This guide is intended to serve as a technical resource for researchers and drug development professionals, providing both the rationale behind experimental choices and detailed methodologies for key assays.

Introduction: The Imperative for a Thorough Safety Assessment

3-Ethylpiperidine-3-carboxylic acid hydrochloride belongs to the piperidine class of heterocyclic compounds, a scaffold present in numerous biologically active molecules and approved pharmaceuticals. While the therapeutic potential of any new chemical entity is of primary interest, a comprehensive understanding of its toxicity and safety profile is paramount for its progression through the drug development pipeline. Early and thorough toxicological evaluation is not only a regulatory requirement but also a critical step in mitigating the risk of late-stage failures and ensuring patient safety in subsequent clinical trials.

Given the structural relationship to piperidine, which is known to exhibit corrosive properties and central nervous system (CNS) toxicity, a careful investigation into the potential for similar adverse effects with 3-ethylpiperidine-3-carboxylic acid hydrochloride is warranted. This guide, therefore, presents a roadmap for a robust preclinical safety assessment program compliant with international regulatory standards, such as those set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Physicochemical Characterization: The Foundation of Toxicological Assessment

Before initiating any toxicological studies, a thorough characterization of the physicochemical properties of 3-ethylpiperidine-3-carboxylic acid hydrochloride is essential. These properties influence its biological behavior, including absorption, distribution, metabolism, and excretion (ADME), and are crucial for the design and interpretation of toxicity studies.

| Property | Importance in Toxicological Assessment |

| Molecular Formula & Weight | C8H16ClNO2; 193.67 g/mol [1][2][3] |

| Structure | The piperidine ring and carboxylic acid and ethyl substituents inform potential metabolic pathways and interactions with biological targets. |

| Solubility | Determines the choice of vehicle for in vitro and in vivo studies and influences bioavailability. |

| pKa | Affects the ionization state at physiological pH, which in turn influences absorption, distribution, and target engagement. |

| LogP (Octanol-Water Partition Coefficient) | Provides an indication of the compound's lipophilicity and potential for membrane permeability and bioaccumulation. |

| Stability | Essential to ensure the integrity of the test article in various vehicles and under different storage conditions. |

A Staged Approach to Preclinical Toxicity Evaluation

A well-designed preclinical toxicology program follows a tiered approach, starting with in vitro assays to screen for potential liabilities and progressing to more complex in vivo studies in animal models. This strategy allows for early identification of potential safety concerns and helps refine the design of subsequent, more resource-intensive studies.

Figure 1: A generalized workflow for the preclinical toxicity assessment of a novel chemical entity.

In Vitro Toxicity Assessment: Early Hazard Identification

In vitro assays are rapid and cost-effective methods for screening compounds for potential toxicity at the cellular level. These studies are conducted early in the drug development process to identify compounds with unfavorable safety profiles and to guide the design of subsequent in vivo studies.

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration of a compound that causes cell death or inhibits cell proliferation. A panel of cell lines representing different tissues (e.g., liver, kidney, neuronal cells) should be used to identify potential target organs of toxicity.

Recommended Assays:

| Assay | Principle | Endpoint |

| MTT Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[4] | Cell viability (IC50) |

| LDH Assay | Quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[4][5] | Cytotoxicity (EC50) |

| Neutral Red Uptake | Assesses cell viability based on the uptake of the neutral red dye into the lysosomes of living cells.[6] | Cell viability (IC50) |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-ethylpiperidine-3-carboxylic acid hydrochloride. Include a vehicle control and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value can be determined by plotting cell viability against the logarithm of the compound concentration.

Genotoxicity Assays

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes. A standard battery of in vitro genotoxicity tests is required by regulatory agencies to assess the mutagenic and clastogenic potential of a new drug candidate.[7][8][9][10]

Standard In Vitro Genotoxicity Battery:

| Assay | Purpose |

| Bacterial Reverse Mutation Assay (Ames Test) | Detects gene mutations (point mutations and frameshifts) in bacteria.[7][8] |

| In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) | Detects gene mutations and clastogenic effects in mammalian cells.[7][8] |

| In Vitro Mammalian Chromosomal Aberration Test or Micronucleus Test | Detects chromosomal damage (structural and numerical aberrations) in mammalian cells.[7][8] |

Safety Pharmacology Screening

Early in vitro screening for potential adverse effects on vital organ systems can help to de-risk a compound. The most critical of these is the assessment of potential cardiotoxicity.

-

hERG Assay: This assay evaluates the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia.

In Vivo Toxicity Studies: Characterizing the Safety Profile in a Biological System

In vivo studies in animal models are essential for understanding the effects of a compound on a whole organism and for predicting potential human toxicity. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data.[11][12][13][14][15]

Acute Toxicity Studies

Acute toxicity studies are performed to determine the potential for adverse effects following a single dose of the compound. These studies help to identify the maximum tolerated dose (MTD) and to inform dose selection for repeated-dose studies.[16][17][18][19]

Study Design (Following OECD Guidelines):

-

Species: Two mammalian species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog).[20]

-

Route of Administration: Should be the intended clinical route.

-

Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg for oral studies).[17]

-

Observations: Clinical signs of toxicity, body weight changes, and mortality are monitored for up to 14 days.[19]

-

Endpoint: Determination of the LD50 (median lethal dose) or the acute toxic class.[16]

Repeated-Dose Toxicity Studies

Repeated-dose toxicity studies are conducted to evaluate the effects of the compound following prolonged exposure. The duration of these studies depends on the intended duration of clinical use.[21]

Study Design:

-

Duration: Sub-chronic (e.g., 28 or 90 days) and chronic (e.g., 6 or 9 months) studies.

-

Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

-

Endpoint: Identification of target organs of toxicity and determination of the No-Observed-Adverse-Effect-Level (NOAEL).

Safety Pharmacology Core Battery

The safety pharmacology core battery is a set of studies designed to investigate the potential adverse effects of a compound on vital physiological functions.[22][23][24][25][26]

Core Battery Components:

| System | Key Parameters Evaluated |

| Central Nervous System (CNS) | Effects on behavior, coordination, and motor activity (e.g., Irwin test or Functional Observational Battery).[23][26] |

| Cardiovascular System | Effects on blood pressure, heart rate, and electrocardiogram (ECG).[23][26] |

| Respiratory System | Effects on respiratory rate and tidal volume.[23][26] |

In Vivo Genotoxicity

If there are positive findings in the in vitro genotoxicity assays, in vivo studies are required to assess the relevance of these findings in a whole animal.

-

In Vivo Mammalian Erythrocyte Micronucleus Test: Detects chromosomal damage in bone marrow cells.

-

Comet Assay: Can be used to detect DNA strand breaks in various tissues.

Understanding the Biological Fate: ADME and Pharmacokinetics

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetics (PK) is integral to the interpretation of toxicology data.[27][28][29][30][31] These studies provide crucial information on the relationship between the administered dose and the concentration of the compound and its metabolites in the body over time.

Figure 2: The key stages of a drug's journey through the body (ADME).

Key ADME/PK Parameters:

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

-

Volume of Distribution: The extent to which a drug is distributed in body tissues.

-

Clearance: The rate at which a drug is removed from the body.

-

Half-life: The time it takes for the drug concentration in the plasma to decrease by half.

-

Metabolite Profiling: Identification of the major metabolites of the compound.

Mechanistic Toxicology: Elucidating the "Why"

When adverse effects are observed, mechanistic studies are conducted to understand the underlying biological pathways involved. This knowledge is crucial for assessing the human relevance of the findings and for developing strategies to mitigate the risk. For a piperidine derivative, a potential area of investigation would be neurotoxicity, given the known effects of the parent compound.

Figure 3: A hypothetical signaling pathway for piperidine-induced neurotoxicity.

Data Integration and Risk Assessment: From Preclinical Findings to Human Safety

The culmination of the preclinical toxicology program is the integrated risk assessment.[32][33][34][35][36] This involves a comprehensive evaluation of all the data generated from the in vitro and in vivo studies to:

-

Identify and characterize hazards.

-

Establish dose-response relationships.

-

Determine the NOAEL for each study.

-

Assess the relevance of the findings to humans.

-

Propose a safe starting dose for first-in-human clinical trials. [37][38]

This risk assessment forms a critical component of the Investigational New Drug (IND) application submitted to regulatory authorities.[20][38]

Conclusion

The toxicological and safety assessment of 3-ethylpiperidine-3-carboxylic acid hydrochloride, as for any new chemical entity, is a complex and multifaceted process. The comprehensive, tiered approach outlined in this guide provides a scientifically sound and regulatory-compliant framework for this evaluation. By systematically investigating the potential for cytotoxicity, genotoxicity, systemic toxicity, and adverse pharmacodynamic effects, and by integrating this information with a thorough understanding of the compound's ADME properties, researchers and drug developers can build a robust safety profile. This, in turn, will enable informed decision-making throughout the drug development process and, ultimately, contribute to the development of safe and effective new medicines.

References

-

A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). European Medicines Agency. Retrieved from [Link]

-

21 CFR Part 58 - Good Laboratory Practice for Nonclinical Laboratory Studies. (2026, January 15). SG Systems Global. Retrieved from [Link]

-

Genotoxicity Test Battery – An Assessment of its Utility in Early Drug Development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

What Is an ADME Study? (2023, June 20). BioPharma Services Inc. Retrieved from [Link]

-

21 CFR Part 58 — Good Laboratory Practices (GLP). (n.d.). MasterControl. Retrieved from [Link]

-

21 CFR Part 58: GLP for Nonclinical Laboratories. (2025, May 23). ANAB Blog. Retrieved from [Link]

-

S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

ADME DMPK Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). BioAgilytix. Retrieved from [Link]

-

ADME Studies: Determining Promising Drug Compounds. (2022, November 2). Pharmaceutical Technology. Retrieved from [Link]

-

ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

What Is ADME? – Drug Discovery Basics. (2024, May 8). Technology Networks. Retrieved from [Link]

-

S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (2020, April 24). U.S. Food and Drug Administration. Retrieved from [Link]

-

21 CFR Part 58 -- Good Laboratory Practice for Nonclinical Laboratory Studies. (n.d.). eCFR. Retrieved from [Link]

-

Safety Pharmacology. (n.d.). IITRI. Retrieved from [Link]

-

Evaluation of the standard battery of in vitro genotoxicity tests to predict in vivo genotoxicity through mathematical modeling: A report from the 8th International Workshop on Genotoxicity Testing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

21 CFR Part 58: A Guide to Good Laboratory Practice (GLP). (2025, November 16). IntuitionLabs. Retrieved from [Link]

-

Biopharmaceutic risk assessment in drug development. (2024, March 31). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Safety Pharmacology Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. Retrieved from [Link]

-

OECD acute toxicity tests: an overview of the guidelines. (2025, October 14). YesWeLab. Retrieved from [Link]

-

Risk assessment in drug development. (2025, June 26). 3Biotech. Retrieved from [Link]

-

Assessing Risk/Benefit for Trials Using Preclinical Evidence: A Proposal. (2015, October 13). National Center for Biotechnology Information. Retrieved from [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. Retrieved from [Link]

-

Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. (n.d.). vivo Science GmbH. Retrieved from [Link]

-

Preclinical Toxicology Considerations for Successful IND Application. (2022, March 20). Noble Life Sciences. Retrieved from [Link]

-

Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. Retrieved from [Link]

-

In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. Retrieved from [Link]

-

In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006, January 5). National Center for Biotechnology Information. Retrieved from [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS One. Retrieved from [Link]

-

Risk management for quality assurance of preclinical research. (n.d.). Burova. Retrieved from [Link]

-

LDH Cytotoxicity Assay Kit. (n.d.). GenScript. Retrieved from [Link]

-

Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25). Catalent. Retrieved from [Link]

-

OECD Guideline for the Testing of Chemicals 420. (2001, December 17). Organisation for Economic Co-operation and Development. Retrieved from [Link]

-

Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed Fund. Retrieved from [Link]

-

PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. Retrieved from [Link]

-

Specifications of (R)-Piperidine-3-carboxylic acid ethyl ester hydrochloride. (n.d.). Capot Chemical. Retrieved from [Link]

Sources

- 1. 116140-23-9 | 3-Ethylpiperidine-3-carboxylic acid hydrochloride - AiFChem [aifchem.com]

- 2. capotchem.com [capotchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biopioneer.com.tw [biopioneer.com.tw]

- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. 21 CFR Part 58 – Good Laboratory Practice (GLP) [sgsystemsglobal.com]

- 12. mastercontrol.com [mastercontrol.com]

- 13. 21 CFR Part 58: GLP for Nonclinical Laboratories - ANAB Blog [blog.ansi.org]

- 14. eCFR :: 21 CFR Part 58 -- Good Laboratory Practice for Nonclinical Laboratory Studies [ecfr.gov]

- 15. intuitionlabs.ai [intuitionlabs.ai]

- 16. OECD acute toxicity tests: an overview of the guidelines [blog.yeswelab.fr]

- 17. researchgate.net [researchgate.net]

- 18. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. content.noblelifesci.com [content.noblelifesci.com]

- 21. vivoscience.de [vivoscience.de]

- 22. fda.gov [fda.gov]

- 23. iitri.org [iitri.org]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. criver.com [criver.com]

- 26. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 27. biopharmaservices.com [biopharmaservices.com]

- 28. criver.com [criver.com]

- 29. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.cn]

- 30. pharmtech.com [pharmtech.com]

- 31. technologynetworks.com [technologynetworks.com]

- 32. pharmacyjournal.net [pharmacyjournal.net]

- 33. drugpatentwatch.com [drugpatentwatch.com]

- 34. 3biotech.com [3biotech.com]

- 35. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 36. Risk management for quality assurance of preclinical research | Burova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 37. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]

- 38. seed.nih.gov [seed.nih.gov]

Advanced Material Safety & Technical Application Guide: 3-Ethylpiperidine-3-carboxylic acid hydrochloride in Drug Discovery

As a Senior Application Scientist, it is critical to view a Material Safety Data Sheet (MSDS) not merely as a compliance checklist, but as a foundational document that dictates both laboratory safety and experimental design. This whitepaper provides an in-depth technical analysis of 3-ethylpiperidine-3-carboxylic acid hydrochloride , bridging the gap between its physicochemical hazards and its high-value application as a privileged building block in neuropharmacological drug discovery.

Executive Summary & Chemical Identity

3-Ethylpiperidine-3-carboxylic acid hydrochloride is a highly functionalized, cyclic amino acid derivative. The presence of the basic piperidine nitrogen and the acidic carboxylic acid makes it a versatile zwitterionic precursor, while the 3-ethyl substitution introduces critical steric bulk and lipophilicity necessary for advanced structure-activity relationship (SAR) studies. It is supplied as a hydrochloride salt to enhance ambient stability and aqueous solubility.

Table 1: Physicochemical & Identification Data

| Property | Specification / Value |

| Chemical Name | 3-Ethylpiperidine-3-carboxylic acid hydrochloride |

| CAS Number | 116140-23-9[1] |

| Molecular Formula | C₈H₁₅NO₂ · HCl (or C₈H₁₆ClNO₂) |

| Molecular Weight | 193.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, DMSO, and Methanol |

| Core Scaffold | Piperidine-3-carboxylic acid (Nipecotic acid derivative) |

Toxicological Mechanisms & Hazard Assessment

Standard safety data sheets list hazards without explaining the underlying molecular interactions. Understanding the causality behind these classifications is essential for designing robust safety protocols.

Table 2: GHS Hazard Classifications

| Hazard Class | Category | H-Statement | Mechanistic Driver |

| Acute Toxicity (Oral) | Category 4 | H302 | Off-target neuro-modulation[2] |

| Skin Irritation | Category 2 | H315 | Localized pH depression |

| Eye Irritation | Category 2 | H319 | Localized pH depression |

| STOT (Single Exposure) | Category 3 | H335 | Hygroscopic salt aerosolization[2] |

Mechanistic Hazard Analysis:

-

Neurological Toxicity (H302): The core scaffold of this compound is a derivative of nipecotic acid, a potent and well-documented modulator of the γ-aminobutyric acid (GABA) system[3]. Ingestion or systemic absorption can lead to unintended inhibition of GABA transporters (GATs), resulting in acute neurotoxic symptoms such as sedation, ataxia, or respiratory depression.

-

Tissue Irritation (H315, H319, H335): The compound is stabilized as a hydrochloride salt. Upon contact with ambient moisture or physiological fluids (sweat, tears, mucous membranes), the salt dissociates. The resulting localized release of HCl causes a rapid drop in pH, leading to the protonation of cellular surface proteins and acute tissue irritation[1].

Advanced Handling, Storage, and Spill Mitigation Protocols

To ensure scientific integrity and laboratory safety, all handling procedures must be self-validating —meaning each step contains a built-in verification mechanism to confirm safety and efficacy.

Storage Conditions

Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

-

Causality: The hydrochloride salt is hygroscopic. Moisture ingress will not only degrade the crystalline structure but also increase the localized acidity of the powder, exacerbating handling hazards.

Self-Validating Handling Protocol

-

Atmospheric Purge: Prior to weighing, purge the analytical balance chamber with N₂.

-

Validation: A digital hygrometer inside the chamber must register a relative humidity (RH) drop below 5% before the container is opened.

-

-

Anti-Static Transfer: Use grounded, anti-static spatulas for transfer.

-

Validation: The mass on the analytical balance must remain completely stable for 60 seconds. Continuous mass fluctuation indicates either static interference or active moisture absorption, invalidating the atmospheric purge.

-

-

Spill Neutralization: In the event of a powder spill, do not sweep directly (which risks aerosolization and inhalation, H335). Cover the spill with a 1:1 mixture of sand and sodium bicarbonate.

-

Validation: Spray a fine mist of water over the absorbent. Effervescence (bubbling) confirms the neutralization of the HCl component. When the addition of water no longer produces bubbles, the pH hazard is validated as neutralized, and the material can be safely swept.

-

Experimental Workflows: Integration into Drug Discovery

In modern medicinal chemistry, substituted piperidine-3-carboxylic acids are highly valued as precursors for Central Nervous System (CNS) therapeutics, particularly as GABA uptake inhibitors[4]. The addition of the 3-ethyl group restricts the conformational flexibility of the piperidine ring, locking it into a favorable chair conformation that significantly enhances binding affinity and selectivity for the GAT-1 transporter[5].

Self-Validating Synthetic Protocol: N-Alkylation & Amide Coupling

This workflow describes the transformation of the raw building block into a targeted GABA modulator[6].

-

Freebasing: Dissolve 3-ethylpiperidine-3-carboxylic acid HCl in anhydrous DMF. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic base, neutralizing the HCl salt to free the secondary amine without participating in side reactions.

-

Validation: Spot an aliquot on wet pH paper; a shift from acidic (pH ~3) to basic (pH ~9) validates complete neutralization.

-

-

N-Alkylation: Add the target lipophilic alkyl halide (e.g., a diaryl-alkyl bromide) dropwise at 0°C. Stir at room temperature for 12 hours.

-

Causality: Temperature control prevents over-alkylation or elimination of the halide, ensuring the nucleophilic attack is directed solely by the piperidine nitrogen.

-

Validation: Monitor via LC-MS. The disappearance of the starting material peak (m/z 158 for the free base) and the appearance of the target mass validates the reaction.

-

-

Amide Coupling: React the free carboxylic acid with a functionalized amine using HATU and DIPEA to form the final peptidomimetic API.

-

Validation: ¹H-NMR of the purified product must show the integration of the 3-ethyl group (a distinct triplet around 0.8–1.0 ppm) alongside the new amide proton, validating structural integrity.

-

Fig 1. Synthetic workflow for the N-alkylation and coupling of 3-ethylpiperidine derivatives.

Fig 2. Pharmacological mechanism of GAT-1 inhibition by piperidine-3-carboxylic acid derivatives.

References

-

Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors . ResearchGate. URL:[Link]

-

Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors . PubMed / National Institutes of Health (NIH). URL:[Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. aaronchem.com [aaronchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

Application Note: Synthesis and Characterization of 3-Ethylpiperidine-3-carboxylic Acid Hydrochloride

Introduction and Strategic Rationale

The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone strategy in modern drug discovery, designed to improve the pharmacokinetic properties and target specificity of small molecules. 3,3-Disubstituted piperidines, such as 3-ethylpiperidine-3-carboxylic acid hydrochloride (CAS: 116140-23-9), serve as critical molecular building blocks in the development of centrally acting therapeutics [1], including α2C antagonists and pyrazolo[1,5-a]pyrimidine derivatives targeting the central nervous system [2].

This application note details a highly reproducible, scalable, and self-validating synthetic protocol for this building block [3]. The strategy relies on the α -alkylation of an N-protected β -amino ester, followed by a one-pot global deprotection and salt formation sequence.

Retrosynthetic Analysis and Mechanistic Design

The synthesis is designed around three core transformations, prioritizing high yield and minimal chromatographic purification:

-

Nitrogen Protection: The secondary amine of ethyl piperidine-3-carboxylate (ethyl nipecotate) must be protected to prevent N-alkylation during the subsequent step. The tert-butyloxycarbonyl (Boc) group is selected because it is stable to the strongly basic conditions of the alkylation step but easily removed under acidic conditions.

-

Enolate Formation and Alkylation: The critical C-C bond formation occurs via the generation of a lithium enolate. Lithium diisopropylamide (LDA) is utilized as a strong, non-nucleophilic base at cryogenic temperatures (-78 °C) to ensure quantitative deprotonation without competitive nucleophilic attack on the ester carbonyl. Ethyl iodide serves as the electrophile.

-

Global Deprotection: A strong aqueous acid (6M HCl) under reflux conditions is employed to simultaneously hydrolyze the ethyl ester to the carboxylic acid and cleave the N-Boc protecting group. This elegantly yields the target compound directly as the highly crystalline hydrochloride salt, driving the reaction to completion through the evolution of isobutylene and carbon dioxide gases.

Workflow for the synthesis of 3-ethylpiperidine-3-carboxylic acid hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 100 mmol scale synthesis.

| Step | Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount | Expected Yield |

| 1 | Ethyl nipecotate | 157.21 | 1.0 | 15.7 g | - |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 24.0 g | - | |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 15.2 g | 92-95% | |

| 2 | 1-Boc-piperidine-3-carboxylate | 257.33 | 1.0 | 25.7 g | - |

| Lithium diisopropylamide (LDA) | 107.12 | 1.2 | 1.2 M in THF | - | |

| Ethyl Iodide (EtI) | 155.97 | 1.5 | 23.4 g | 75-80% | |

| 3 | 1-Boc-3-ethylpiperidine-3-ester | 285.38 | 1.0 | 28.5 g | - |

| 6M Hydrochloric Acid (HCl) | 36.46 | Excess | 150 mL | 85-90% |

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate

Causality Check: Triethylamine acts as an acid scavenger to neutralize the proton released during the reaction of the amine with Boc₂O, driving the reaction forward.

-

Charge a round-bottom flask with ethyl nipecotate (15.7 g, 100 mmol) and dichloromethane (DCM, 150 mL).

-

Add triethylamine (21.0 mL, 150 mmol) and cool the mixture to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise over 15 minutes to control the mild exotherm.

-

Remove the ice bath and stir the reaction at ambient temperature (20-25 °C) for 4 hours.

-

Validation: Monitor by TLC (Hexanes/EtOAc 4:1, Ninhydrin stain). The primary amine starting material will stain strongly; the product will not.

-

Workup: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

Step 2: Synthesis of 1-(tert-butyl) 3-ethyl 3-ethylpiperidine-1,3-dicarboxylate

Causality Check: Strict anhydrous conditions and cryogenic temperatures (-78 °C) are mandatory. Moisture will quench the LDA, and higher temperatures will lead to self-condensation of the ester (Claisen condensation).

-

In an oven-dried, argon-purged flask, dissolve the intermediate from Step 1 (25.7 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add LDA (1.2 M in THF/heptane, 100 mL, 120 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add ethyl iodide (12.0 mL, 150 mmol) dropwise.

-

Allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).

-

Validation: Monitor by LC-MS. Look for the mass shift corresponding to the addition of an ethyl group (+28 Da).

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure alkylated product.

Step 3: Global Deprotection to 3-Ethylpiperidine-3-carboxylic acid hydrochloride

Causality Check: Refluxing in 6M HCl provides the necessary thermal energy and hydronium ion concentration to cleave the sterically hindered ethyl ester while simultaneously removing the Boc group. The byproduct gases (CO₂ and isobutylene) leave the system, preventing reversibility.

-

Suspend the alkylated intermediate from Step 2 (28.5 g, 100 mmol) in 6M aqueous HCl (150 mL).

-

Equip the flask with a reflux condenser and heat the mixture to 105 °C (reflux) for 16 hours.

-

Validation: The reaction transitions from a biphasic suspension to a homogeneous solution as the hydrophobic Boc and ethyl ester groups are cleaved, yielding the highly water-soluble amino acid hydrochloride.

-

Workup: Cool the reaction to room temperature. Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any cleaved aliphatic impurities.

-

Concentrate the aqueous layer to dryness under reduced pressure (rotary evaporation followed by high vacuum).

-

Triturate the resulting crude solid with cold acetone or acetonitrile to remove colored impurities, filter, and dry under vacuum to yield 3-ethylpiperidine-3-carboxylic acid hydrochloride as a white crystalline solid.

References

-